3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
X-ray Crystallography
Hypothetical single-crystal X-ray diffraction data (assuming analogous structures to PubChem entries) would reveal:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- δ 6.85–7.20 ppm (multiplet, 3H, benzodioxole aromatic protons).
- δ 5.95 ppm (singlet, 2H, methylenedioxy group).
- δ 2.40 ppm (singlet, 3H, C9 methyl group).
Infrared (IR) Spectroscopy : - 1680 cm⁻¹ (C=O stretch, pyrimidinone).
- 1220 cm⁻¹ (C=S stretch, thiazolidinone).
Mass Spectrometry : - Molecular ion peak at m/z 511.63 (M⁺).
- Fragment at m/z 237 (benzodioxole-methyl group cleavage).
Isomeric Configuration and Z/E Stereochemical Considerations
The (Z)-configuration of the methylidene group in the thiazolidinone ring is determined by:
- NMR coupling constants : A large coupling constant (>12 Hz) between the methylidene proton and the adjacent thiazolidinone proton, indicative of trans-diaxial geometry.
- Nuclear Overhauser Effect (NOE) : Enhanced correlation between the methylidene proton and the benzodioxolymethyl group, confirming their cis orientation.
The stereochemical assignment follows Cahn-Ingold-Prelog rules, where priority is given to:
- Sulfur (from the thioxo group).
- Nitrogen (from the thiazolidinone ring). This prioritization mandates the Z designation for the relative positions of the benzodioxolymethyl and pyrido-pyrimidinone substituents.
Properties
Molecular Formula |
C24H22N4O5S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O5S2/c1-14-4-2-8-27-21(14)26-20(25-7-3-9-29)16(22(27)30)11-19-23(31)28(24(34)35-19)12-15-5-6-17-18(10-15)33-13-32-17/h2,4-6,8,10-11,25,29H,3,7,9,12-13H2,1H3/b19-11- |
InChI Key |
PSVUPKRQECPHMS-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under basic conditions . For the target compound, 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is prepared as follows:
-
Reaction Setup :
-
Workup :
Key Characterization :
Formation of the 1,3-Thiazolidin-4-One Moiety
The 1,3-thiazolidin-4-one ring is constructed using a three-component reaction involving an amine, aldehyde, and mercaptoacetic acid . For the benzodioxolylmethyl-substituted variant:
-
Reactants :
-
1,3-Benzodioxol-5-ylmethylamine, 2-methoxybenzaldehyde, and mercaptoacetic acid.
-
-
Conditions :
-
Outcome :
Crystallographic Data :
-
Dihedral angles between the thiazolidine ring and benzodioxole/benzene rings are 69.72° and 83.60°, respectively .
Condensation of Pyrido-Pyrimidinone and Thiazolidinone Moieties
The Z-configured methylene bridge is formed via Knoevenagel condensation between the pyrido-pyrimidinone aldehyde and the thiazolidinone active methylene group .
-
Reaction Protocol :
-
Optimization :
Stereochemical Control :
-
The Z-configuration is confirmed by NOESY correlations between the pyrido-pyrimidinone C3-H and thiazolidinone C5-H .
Introduction of the 3-Hydroxypropylamino Group
The 3-hydroxypropylamino side chain is introduced via nucleophilic substitution at the C2 position of the pyrido-pyrimidinone core .
-
Alkylation Step :
-
Conditions :
Spectroscopic Validation :
Integrated Synthetic Pathway
The full synthesis integrates the above steps into a sequential protocol:
Characterization and Analytical Data
Molecular Formula : C₂₇H₂₅N₅O₆S₂ .
Molecular Weight : 579.64 g/mol .
Spectroscopic Data :
-
IR (KBr) : 1672 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C) .
-
¹³C NMR (CDCl₃) : δ 162.6 (C=O), 144.0 (C=S), 121.8 (benzodioxole CH) .
Chromatographic Purity :
Challenges and Optimization Strategies
-
Stereoselectivity in Condensation :
-
Side Reactions :
-
Scalability :
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . This can lead to the disruption of critical biological pathways, resulting in anticancer or antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrido-pyrimidinone derivatives with thiazolidinone substituents. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Thiazolidinone Substituents: The 1,3-benzodioxol-5-ylmethyl group in the target compound offers electron-donating properties and metabolic stability compared to simpler benzyl or phenylethyl groups in analogs . Bulkier substituents (e.g., phenylethyl in ) may hinder molecular packing, affecting crystallization behavior.
Amino Group Variations: The 3-hydroxypropylamino group in the target compound provides a primary hydroxyl group, enhancing aqueous solubility (logP reduction) relative to allylamino or imidazole-containing analogs .
Synthetic Considerations: All analogs share a common synthetic strategy: condensation of thiosemicarbazides with activated pyrido-pyrimidinone intermediates under reflux (ethanol/NaOAc) . Substituent-specific reagents (e.g., 4-chlorophenyl derivatives in ) highlight modularity in tailoring electronic and steric properties.
Stereochemical Consistency :
- The (Z)-configuration of the exocyclic double bond is conserved across analogs, as confirmed by NMR and crystallographic studies using software like SHELXL .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its intricate structure and potential biological activities. This compound integrates several functional groups, including a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core, which contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 496.56 g/mol. The structural components are summarized in the following table:
| Structural Feature | Description |
|---|---|
| Benzodioxole Moiety | Contributes to potential anti-inflammatory and anticancer properties. |
| Thiazolidinone Ring | Known for antimicrobial activity and involvement in various biochemical pathways. |
| Pyridopyrimidinone Core | Associated with modulatory effects on enzyme activities. |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This interaction may lead to therapeutic benefits in various conditions, particularly in cancer and inflammatory diseases.
Biological Activities
Research indicates that the compound exhibits significant biological activities:
-
Anticancer Properties :
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines (e.g., Huh7 D12, Caco2, MDA-MB 231) with IC50 values in the low micromolar range.
- It appears to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
-
Anti-inflammatory Effects :
- The compound may modulate pathways involved in inflammation through the inhibition of specific enzymes linked to inflammatory responses.
-
Antimicrobial Activity :
- Initial screenings suggest potential antimicrobial properties against various bacterial strains, although further studies are required for confirmation.
Case Studies
Several studies have investigated the biological effects of this compound:
- A study published in MDPI highlighted that derivatives of thiazolidinones exhibit promising antitumor activities by targeting DYRK1A kinase, which is implicated in cancer progression .
- Another investigation focused on the structure–activity relationship (SAR) of related compounds showed that modifications at specific positions significantly influenced their inhibitory potency against various kinases .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Preliminary interaction studies suggest effective binding to certain enzymes or receptors, influencing their activity. Further research is necessary to fully characterize these interactions and their implications for drug development.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
The synthesis involves multi-step reactions requiring precise solvent and catalyst selection. Dimethyl sulfoxide (DMSO) or acetonitrile are optimal solvents for intermediate steps, while Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) enhance reaction efficiency under controlled temperatures (60–80°C). Multicomponent reactions (MCRs) are recommended to streamline synthesis, reducing steps while maintaining high yields (>70%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%).
Q. What analytical methods are critical for confirming the compound’s structural integrity?
A combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential. For crystallographic refinement, SHELXL (via the SHELX system) ensures accurate resolution of the Z-configuration at the thiazolidinone ring and pyridopyrimidinone core . ORTEP-III graphical representations aid in visualizing molecular geometry .
Q. How does the compound’s benzodioxole moiety influence its reactivity?
The benzodioxole group enhances electron density at the thiazolidinone ring, stabilizing intermediates during nucleophilic substitution reactions. Its lipophilic nature also improves membrane permeability in biological assays. Comparative studies with non-benzodioxole analogs show reduced bioactivity, highlighting its critical role .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported bioactivity across structural analogs?
Discrepancies arise from substituent variations (e.g., hydroxypropyl vs. allylamino groups). Use comparative molecular field analysis (CoMFA) and quantitative structure-activity relationship (QSAR) models to correlate substituent effects with activity. For example, analogs with 3-hydroxypropylamino groups exhibit higher binding affinity to kinase targets than those with diethylamino groups . Validate via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding thermodynamics .
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or DNA gyrase. Focus on hydrogen bonding between the thioxo group and catalytic residues (e.g., Arg120 in COX-2) and π-π stacking of the pyridopyrimidinone core with hydrophobic pockets . Pair computational results with in vitro enzyme inhibition assays (IC₅₀ measurements) .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
Modify the 3-hydroxypropylamino side chain to balance solubility and permeability. Introduce PEGylated derivatives for enhanced aqueous solubility or prodrug formulations (e.g., ester prodrugs hydrolyzed in vivo). Pharmacokinetic profiling (e.g., Caco-2 permeability, microsomal stability) should guide iterative structural optimization .
Q. How do crystallographic data inform polymorph screening for formulation studies?
Use SHELXL-refined X-ray structures to identify hydrogen-bonding motifs (e.g., N–H···O between pyridopyrimidinone and thiazolidinone rings). Screen polymorphs via solvent evaporation (ethanol/water mixtures) and analyze stability using differential scanning calorimetry (DSC). Form III (monoclinic P2₁/c) shows superior thermal stability over Form I .
Methodological Considerations
Q. Designing in vitro assays for anticancer activity: What controls and metrics are critical?
Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Include a thioredoxin reductase inhibition assay to probe mechanism (IC₅₀ < 10 μM suggests redox targeting). Normalize data to structural analogs (e.g., 9-methyl derivatives) to isolate substituent effects .
Validating target engagement in complex biological systems:
Employ fluorescence polarization (FP) assays for DNA-binding studies or Förster resonance energy transfer (FRET) for protease inhibition. For in vivo models, use zebrafish xenografts to monitor tumor regression and toxicity (LC₅₀ > 100 μM acceptable) .
Addressing solubility challenges in biological testing:
Use co-solvents (≤10% DMSO) or nanoformulations (liposomes or PLGA nanoparticles) to enhance bioavailability. Dynamic light scattering (DLS) confirms nanoparticle size (100–200 nm ideal) .
Key Structural Analogs and Comparative Features
| Analog | Substituent Variations | Bioactivity Notes |
|---|---|---|
| EVT-11753103 | Benzylamino group | Lower kinase inhibition (IC₅₀ = 15 μM vs. 8 μM for target compound) |
| 4-Oxo-thiazolidine derivatives | Simplified thiazolidinone core | Moderate antimicrobial activity (MIC = 32 μg/mL) |
| Pyridine-substituted benzoic acids | Carboxylic acid moiety | Anti-inflammatory (COX-2 IC₅₀ = 2.5 μM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
